molecular formula C16H16FNO2 B4839467 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide CAS No. 5930-70-1

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B4839467
CAS No.: 5930-70-1
M. Wt: 273.30 g/mol
InChI Key: RMUDTIIMLBCBIT-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained attention due to its unique properties and potential benefits in various fields of research.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes and proteins in the target cells. This leads to the disruption of various cellular processes, ultimately resulting in the death of the target cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide in lab experiments is its high purity and stability. The compound can be synthesized in high yield and purity, making it ideal for use in various experiments. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper precautions when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide. One potential direction is the development of new antibiotics and antifungal drugs based on this compound. Another potential direction is the further study of its potential use in cancer treatment. Additionally, the compound could be studied for its potential use in the treatment of various inflammatory diseases. Further research is needed to fully understand the potential applications of this compound in various fields of scientific research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention for its potential applications in various fields of scientific research. The compound has been shown to have antimicrobial and antifungal properties, as well as potential use in cancer treatment and the treatment of various inflammatory diseases. While there are limitations to its use in lab experiments, the compound holds promise for the development of new drugs and treatments. Further research is needed to fully understand the potential applications of this compound.

Scientific Research Applications

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide has been studied for its potential applications in various fields of scientific research. The compound has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c1-12-6-8-13(9-7-12)20-11-10-18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUDTIIMLBCBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367081
Record name 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5930-70-1
Record name 2-fluoro-N-[2-(4-methylphenoxy)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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